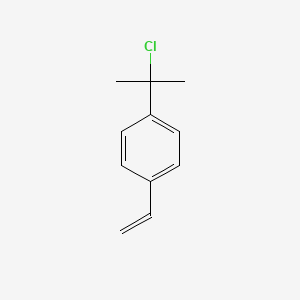
1-(2-Chloropropan-2-yl)-4-ethenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloropropan-2-yl)-4-ethenylbenzene is an organic compound with the molecular formula C11H13Cl It is a derivative of benzene, where the benzene ring is substituted with a 2-chloropropan-2-yl group and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropan-2-yl)-4-ethenylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloropropan-2-yl)-4-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of 1-(2-hydroxypropan-2-yl)-4-ethenylbenzene or 1-(2-carboxypropan-2-yl)-4-ethenylbenzene.
Reduction: Formation of 1-(2-chloropropan-2-yl)-4-ethylbenzene.
Substitution: Formation of 1-(2-hydroxypropan-2-yl)-4-ethenylbenzene or 1-(2-aminopropan-2-yl)-4-ethenylbenzene.
Applications De Recherche Scientifique
1-(2-Chloropropan-2-yl)-4-ethenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chloropropan-2-yl)-4-ethenylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloropropan-2-yl)benzene: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
4-Ethenylbenzene: Lacks the 2-chloropropan-2-yl group, leading to different applications and biological effects.
1-(2-Hydroxypropan-2-yl)-4-ethenylbenzene: Contains a hydroxyl group instead of chlorine, affecting its solubility and reactivity.
Uniqueness
1-(2-Chloropropan-2-yl)-4-ethenylbenzene is unique due to the presence of both the 2-chloropropan-2-yl and ethenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
57908-07-3 |
|---|---|
Formule moléculaire |
C11H13Cl |
Poids moléculaire |
180.67 g/mol |
Nom IUPAC |
1-(2-chloropropan-2-yl)-4-ethenylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-4-9-5-7-10(8-6-9)11(2,3)12/h4-8H,1H2,2-3H3 |
Clé InChI |
APVYKBWWYVXPJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



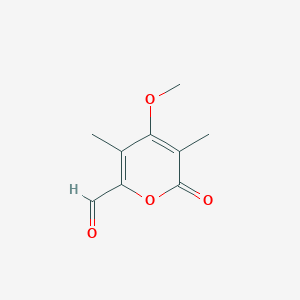
![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
![4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14625701.png)

![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)

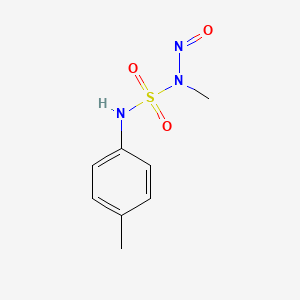
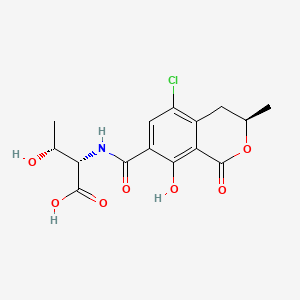

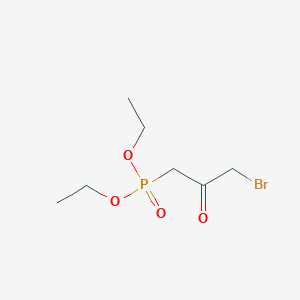
![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
